molecular formula C9H12N6OS B14009572 6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione CAS No. 90563-38-5

6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione

Cat. No.: B14009572
CAS No.: 90563-38-5
M. Wt: 252.30 g/mol
InChI Key: XBKGMWDKWHJYSJ-UHFFFAOYSA-N
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Description

6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione is a compound with a molecular formula of C9H12N6OS It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione typically involves the reaction of appropriate purine derivatives with morpholine and other reagents under controlled conditions. One common method includes the use of Buchwald–Hartwig amination, which involves the coupling of aryl halides with amines in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can reduce uric acid levels in the body, making it a potential treatment for gout and related conditions.

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: Another xanthine oxidase inhibitor used to treat gout.

    Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.

    Topiroxostat: A newer xanthine oxidase inhibitor with improved efficacy and safety profiles.

Uniqueness

6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione is unique due to its specific structural features, such as the presence of a morpholine ring and a thione group. These features may contribute to its distinct binding properties and biological activities compared to other xanthine oxidase inhibitors.

Properties

CAS No.

90563-38-5

Molecular Formula

C9H12N6OS

Molecular Weight

252.30 g/mol

IUPAC Name

6-amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione

InChI

InChI=1S/C9H12N6OS/c10-6-5-7(14-9(17)11-5)13-8(12-6)15-1-3-16-4-2-15/h1-4H2,(H4,10,11,12,13,14,17)

InChI Key

XBKGMWDKWHJYSJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C3C(=N2)NC(=S)N3)N

Origin of Product

United States

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